Cas no 2171300-89-1 (1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid
- 2171300-89-1
- EN300-1496927
- 1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylpiperidine-4-carboxylic acid
-
- Inchi: 1S/C27H32N2O5/c1-3-8-24(25(30)29-14-13-18(26(31)32)15-17(29)2)28-27(33)34-16-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,17-18,23-24H,3,8,13-16H2,1-2H3,(H,28,33)(H,31,32)/t17?,18?,24-/m0/s1
- InChI Key: NJSBNBPAVDHAGZ-XCNDVJPKSA-N
- SMILES: O=C([C@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(C(=O)O)CC1C
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 721
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 95.9Ų
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1496927-0.05g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylpiperidine-4-carboxylic acid |
2171300-89-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1496927-0.1g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylpiperidine-4-carboxylic acid |
2171300-89-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1496927-0.25g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylpiperidine-4-carboxylic acid |
2171300-89-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1496927-0.5g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylpiperidine-4-carboxylic acid |
2171300-89-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1496927-1.0g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylpiperidine-4-carboxylic acid |
2171300-89-1 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1496927-2.5g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylpiperidine-4-carboxylic acid |
2171300-89-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1496927-5.0g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylpiperidine-4-carboxylic acid |
2171300-89-1 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1496927-10.0g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylpiperidine-4-carboxylic acid |
2171300-89-1 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1496927-50mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylpiperidine-4-carboxylic acid |
2171300-89-1 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1496927-100mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-2-methylpiperidine-4-carboxylic acid |
2171300-89-1 | 100mg |
$2963.0 | 2023-09-28 |
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid
Introduction to 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic Acid (CAS No. 2171300-89-1)
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid, identified by its CAS number 2171300-89-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this molecule, characterized by its fluorenylmethoxycarbonyl moiety and piperidine ring, contributes to its unique chemical properties and potential therapeutic applications.
The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, widely used due to its stability and ease of removal under mild conditions. The presence of this group in 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid suggests that it may be utilized in the synthesis of peptides or peptidomimetics, which are increasingly recognized for their therapeutic potential. The piperidine ring, on the other hand, is a common pharmacophore found in many bioactive molecules, contributing to their binding affinity and metabolic stability.
Recent advancements in the field of drug discovery have highlighted the importance of structure-based drug design, where the three-dimensional structure of a target protein is used to design molecules that interact specifically with it. The unique structural features of 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid make it an attractive candidate for such studies. Its ability to modulate biological pathways by interacting with specific enzymes or receptors has been explored in several preclinical studies.
In particular, the amine functionality at the second position of the pentanoyl chain provides a site for further chemical modification, enabling the synthesis of derivatives with tailored biological activities. This flexibility has been exploited in the development of novel compounds targeting various diseases, including cancer and neurological disorders. The stereochemical configuration at the second carbon atom (S-configured) adds another layer of complexity to the molecule, influencing its interactions with biological targets and potentially enhancing its efficacy.
The fluorene moiety attached to the methoxycarbonyl group not only contributes to the molecular weight but also influences the solubility and lipophilicity of the compound. These properties are critical factors in determining its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). Researchers have leveraged these properties to optimize drug candidates for better bioavailability and reduced toxicity.
Current research in medicinal chemistry increasingly focuses on the development of multifunctional drugs, which can address multiple targets or pathways simultaneously. 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid fits well into this paradigm, as its structure allows for interactions with multiple biological targets. For instance, studies have suggested that it may inhibit certain kinases involved in cancer progression while simultaneously modulating neurotransmitter receptors relevant to neurological disorders.
The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as automated peptide synthesis and flow chemistry, have been employed to streamline the process. These methods not only improve efficiency but also enhance reproducibility, which is crucial for industrial-scale production.
Evaluation of 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid has been conducted through various biochemical assays and animal models. Preliminary results indicate that it exhibits significant activity against certain disease models without notable side effects. However, further studies are needed to fully elucidate its mechanism of action and long-term safety profile.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been used to predict how 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid interacts with target proteins at an atomic level. These simulations provide valuable insights into binding affinities and potential drug-like properties, guiding experimental design and optimization efforts.
The pharmaceutical industry continues to invest heavily in research aimed at identifying new therapeutic agents with improved efficacy and safety profiles. Compounds like 1-(2S)-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)pentanoyl}-2-methyl-piperidine -4-carboxylic acid represent a testament to the ongoing innovation in this field. Their development underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in bringing new treatments to patients worldwide.
In conclusion, 1-(2S)-2-{((9H-fluoren -9 -yl)methoxyc arbony l }a mino )pentanoy l - 2 -methyl piperidine -4-carboxylic acid (CAS No. 2171300 -89 -1) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique features make it an attractive candidate for further research and development into novel therapeutics targeting various diseases.
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